molecular formula C22H20ClFO3 B11150574 3-[(2-chloro-6-fluorobenzyl)oxy]-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(2-chloro-6-fluorobenzyl)oxy]-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11150574
M. Wt: 386.8 g/mol
InChI Key: IBKTXUBVLVLKOJ-UHFFFAOYSA-N
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Description

3-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-ETHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that includes a chromenone core, substituted with chloro and fluoro groups

Preparation Methods

The synthesis of 3-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-ETHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps. One common route includes the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroanisole and 2-ethylcyclohexanone.

    Reaction Conditions: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The intermediate undergoes cyclization to form the chromenone core.

    Substitution: The final step involves the substitution of the methoxy group with the chloro and fluoro groups under specific conditions, such as using a halogenating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-ETHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-ETHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-ETHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The chloro and fluoro substituents enhance its binding affinity and specificity, leading to more effective inhibition or activation of the target molecules.

Comparison with Similar Compounds

3-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-ETHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can be compared with similar compounds such as:

    2-Chloro-6-fluoroanisole: This compound shares the chloro and fluoro substituents but lacks the chromenone core, making it less complex and with different applications.

    7,9-bis[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one: This compound has a similar structure but with additional methoxy groups, leading to different chemical properties and applications.

The uniqueness of 3-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-ETHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE lies in its specific substitution pattern and the presence of the chromenone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20ClFO3

Molecular Weight

386.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-2-ethyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C22H20ClFO3/c1-2-13-10-16-14-6-3-4-7-15(14)22(25)27-21(16)11-20(13)26-12-17-18(23)8-5-9-19(17)24/h5,8-11H,2-4,6-7,12H2,1H3

InChI Key

IBKTXUBVLVLKOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=C(C=CC=C3Cl)F)OC(=O)C4=C2CCCC4

Origin of Product

United States

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